Sodium hypoiodite

Reagent Stability Hypohalite Kinetics Analytical Chemistry

Sodium hypoiodite (CAS 22468-64-0), with the chemical formula NaIO and a molar mass of 165.894 g/mol, is an inorganic sodium salt of hypoiodous acid. As a member of the hypohalite series (MOX, where M = alkali metal, X = halogen), this compound contains iodine in the +1 oxidation state and functions as a potent oxidizing agent and electrophilic iodinating reagent in synthetic organic chemistry.

Molecular Formula INaO
Molecular Weight 165.894 g/mol
CAS No. 22468-64-0
Cat. No. B12657900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium hypoiodite
CAS22468-64-0
Molecular FormulaINaO
Molecular Weight165.894 g/mol
Structural Identifiers
SMILES[O-]I.[Na+]
InChIInChI=1S/IO.Na/c1-2;/q-1;+1
InChIKeySAFWHKYSCUAGHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Hypoiodite (CAS 22468-64-0) Procurement Guide: Properties, Specifications, and Supply Considerations


Sodium hypoiodite (CAS 22468-64-0), with the chemical formula NaIO and a molar mass of 165.894 g/mol, is an inorganic sodium salt of hypoiodous acid [1]. As a member of the hypohalite series (MOX, where M = alkali metal, X = halogen), this compound contains iodine in the +1 oxidation state and functions as a potent oxidizing agent and electrophilic iodinating reagent in synthetic organic chemistry [1]. Unlike its chlorine and bromine analogs, sodium hypoiodite exhibits distinct reactivity patterns owing to the larger atomic radius and lower electronegativity of iodine, and the compound is notable for existing almost exclusively in solution rather than as an isolable solid due to its thermodynamic instability relative to disproportionation products [1]. Commercial availability is limited, with most applications relying on in situ generation from iodine and sodium hydroxide [2].

Sodium Hypoiodite (CAS 22468-64-0): Why In-Class Halogen Analogs and Alternative Iodinating Reagents Cannot Be Substituted Without Consequence


Generic substitution of sodium hypoiodite with other hypohalites (e.g., sodium hypochlorite, sodium hypobromite) or alternative iodinating reagents (e.g., N-iodosuccinimide) is scientifically and practically invalid. Sodium hypoiodite occupies a unique position in the hypohalite series, demonstrating instability patterns that fundamentally differ from its lighter halogen counterparts: while sodium hypochlorite is commercially packaged as bleach and sodium hypobromite is sold as a laboratory chemical, sodium hypoiodite has never been isolated as a stable solid and must be prepared in situ immediately before use [1]. The decomposition kinetics follow a specific disproportionation pathway (3IO⁻ → IO₃⁻ + 2I⁻) with rates that vary substantially as a function of alkali concentration, imposing operational constraints that do not apply to alternative reagents [2]. Furthermore, the electrophilic reactivity of the hypoiodite anion is distinct from that of N-iodosuccinimide (NIS) in both yield and substrate scope, particularly for electron-deficient aromatic systems [3]. These compound-specific characteristics translate into quantifiable performance differences detailed in the evidence items below.

Sodium Hypoiodite (CAS 22468-64-0): Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Sodium Hypoiodite Reagent Instability: Kinetic Decomposition Rate Data Supporting In Situ Generation Requirements vs. Shelf-Stable Hypochlorite

Sodium hypoiodite (CAS 22468-64-0) exhibits substantial thermodynamic instability relative to its hypochlorite analog, a differentiation that has direct implications for procurement and laboratory workflow design. The hypoiodite ion undergoes spontaneous disproportionation according to the reaction 3IO⁻ → IO₃⁻ + 2I⁻, with decomposition kinetics that have been quantitatively characterized. This contrasts with sodium hypochlorite (NaClO), which is commercially available as a stable aqueous solution and whose crystal structure was definitively characterized by single-crystal X-ray diffraction only in 2021—more than 200 years after its initial discovery [1]. Sodium hypoiodite, by comparison, has never been isolated as a solid and 'find[s] extensive applications as analytical reagents, but [is] not accessible in normal laboratories due to their instability' [1]. The hypoiodite ion decomposes at different rates depending on alkali concentration, with higher OH⁻ concentrations favoring iodate (IO₃⁻) formation over hypoiodite (IO⁻) persistence [1]. Consequently, the compound is always freshly prepared in situ via the equilibrium I₂ + 2OH⁻ ⇌ IO⁻ + I⁻ + H₂O, typically using cold, dilute sodium hydroxide conditions [1][2].

Reagent Stability Hypohalite Kinetics Analytical Chemistry

Hypoiodite-Mediated Electrophilic Iodination: Comparative Yield Data for Sulfonyl Hypoiodites vs. N-Iodosuccinimide on Electron-Deficient Aromatic Substrates

The electrophilic iodinating capacity of hypoiodite-based reagents has been quantitatively benchmarked against N-iodosuccinimide (NIS), a widely used commercial iodination reagent. Using tetrahydrobenzofuranone as a test substrate, sulfonyl hypoiodites—structurally and mechanistically related to sodium hypoiodite via the electrophilic IO⁻ moiety—demonstrated superior iodination performance [1]. NIS was the only comparator reagent that approached the yield of the hypoiodite system, but this parity was observed only in the weakly acidic solvent hexafluoroisopropanol (HFIP) [1]. Critically, the effectiveness of NIS 'drops off dramatically with electron poor substrates or those with functionality-derived complexity,' whereas the hypoiodite-based system maintained activity across a broader substrate scope including N-heterocycles (pyridines, pyrazoles, pyrroles) bearing carboxylic acids, esters, amines, sulfonamides, and phthalimide substituents [1]. Simple arenes were iodinated with generally high selectivity; however, nitrobenzene and aniline both failed to iodinate with the hypoiodite system—presumably due to facile side-reactions [1].

Electrophilic Iodination Cross-Coupling Precursors Heteroaromatic Functionalization

Sodium Hypoiodite in the Haloform Reaction: Diagnostic Specificity for Methyl Ketone Functional Group Detection vs. Generic Oxidants

Sodium hypoiodite (NaIO) serves as the active oxidizing species in the classic iodoform reaction, a diagnostic test that exhibits high specificity for the CH₃CO- (methyl ketone) functional group and compounds containing the CH₃CH(OH)- moiety that oxidize to methyl ketones in situ [1][2]. When a methyl ketone such as acetophenone is treated with sodium hypoiodite (generated in situ from I₂/NaOH), oxidative cleavage occurs to yield a yellow precipitate of iodoform (CHI₃) [2]. The specificity of this reaction is demonstrated by the negative response of benzaldehyde, a non-methyl carbonyl compound, under identical conditions—benzaldehyde does not respond to this test [1]. This functional group selectivity is not reproduced by other hypohalites (e.g., sodium hypochlorite) or generic oxidants, which lack the specific oxidative cleavage pathway enabled by the iodine atom in the +1 oxidation state.

Analytical Chemistry Functional Group Testing Iodoform Test

Sodium Hypoiodite for Water Disinfection: Hypoiodous Acid Release Mechanism and Comparative Halogen Disinfectant Considerations

Sodium hypoiodite functions as an antimicrobial agent through the release of hypoiodous acid (HOI) upon aqueous dissolution, with the reaction proceeding as NaIO + H₂O → HOI + NaOH [1]. The liberated HOI is the active biocidal species, operating via oxidation of cellular constituents and iodination of microbial proteins [2]. This mechanism parallels that of sodium hypochlorite (bleach), which releases hypochlorous acid (HOCl). However, quantitative direct-comparison antimicrobial efficacy data (e.g., minimum inhibitory concentrations, log reduction values, CT values) for sodium hypoiodite versus sodium hypochlorite or other halogen disinfectants under standardized conditions is not available in the peer-reviewed primary literature accessed. Claims of antimicrobial effectiveness against various pathogens are described in secondary sources, but these lack the comparator-benchmarked quantitative data required for high-strength differential evidence [1].

Water Treatment Disinfection Antimicrobial Chemistry

Sodium Hypoiodite (CAS 22468-64-0): Evidence-Supported Research and Industrial Application Scenarios


Analytical Chemistry: Methyl Ketone Functional Group Detection via Iodoform Test

This scenario is directly supported by the diagnostic specificity evidence in Evidence Item 3. Sodium hypoiodite (NaIO) provides a selective, low-cost analytical method for identifying methyl ketone (CH₃CO-) functional groups and CH₃CH(OH)-containing compounds through the iodoform reaction. When methyl ketones such as acetophenone are treated with in situ-generated NaIO (from I₂/NaOH), a yellow precipitate of iodoform (CHI₃) forms, whereas non-methyl carbonyl compounds like benzaldehyde produce no response under identical conditions [1][2]. This functional group selectivity is not replicated by generic oxidants or other hypohalites, justifying the in situ preparation workflow for analytical quality control laboratories requiring specific carbonyl group discrimination. Users should procure iodine and sodium hydroxide precursors and implement the standard iodoform test protocol rather than seeking pre-formulated sodium hypoiodite reagent [3].

Organic Synthesis: Electrophilic Iodination of Electron-Deficient Heteroaromatic Substrates

This scenario is directly supported by the comparative yield and substrate scope evidence in Evidence Item 2. For research programs requiring iodination of electron-poor aromatic or heteroaromatic systems—particularly as precursors for metal-catalyzed cross-coupling reactions—hypoiodite-based iodination methodologies offer a demonstrated performance advantage over the commercially available alternative N-iodosuccinimide (NIS). NIS effectiveness 'drops off dramatically with electron poor substrates or those with functionality-derived complexity,' whereas sulfonyl hypoiodite systems maintain activity across N-heterocycles including pyridines, pyrazoles, and pyrroles bearing diverse substituents (carboxylic acids, esters, amines, sulfonamides, phthalimides) [1]. Procurement in this scenario should focus on silver mesylate/tosylate/triflate precursors and molecular iodine for in situ hypoiodite generation, following established protocols that avoid explosive peroxide intermediates [1].

Academic Laboratory Instruction: Demonstration of Hypohalite Stability Trends Across Group 17

This scenario is directly supported by the reagent stability evidence in Evidence Item 1. Sodium hypoiodite serves as an instructive case study in undergraduate and graduate chemistry curricula for demonstrating stability trends across the hypohalite series (XO⁻, where X = Cl, Br, I). Students can directly observe that while sodium hypochlorite is commercially available as bleach and sodium hypobromite is sold as a laboratory chemical, sodium hypoiodite cannot be isolated as a solid and must be prepared in situ from I₂ and dilute NaOH immediately before use [1]. The disproportionation kinetics (3IO⁻ → IO₃⁻ + 2I⁻) and the dependence of decomposition rates on alkali concentration provide a quantitative framework for discussing thermodynamic stability, oxidation state equilibria, and the practical consequences of atomic radius and electronegativity trends in Group 17 [1][2]. Procurement for educational purposes requires only iodine and sodium hydroxide, with the in situ generation protocol itself constituting a valuable pedagogical exercise.

Research on Hypoiodous Acid Chemistry: Precursor for Mechanistic and Kinetic Studies

This scenario is supported by the foundational kinetic and mechanistic data referenced in Evidence Items 1 and 4. Sodium hypoiodite in aqueous solution provides a convenient source of the hypoiodous acid (HOI) species, enabling fundamental studies of iodine redox chemistry, disproportionation kinetics, and electrophilic iodination mechanisms. The equilibrium I₂ + 2OH⁻ ⇌ IO⁻ + I⁻ + H₂O has been quantitatively characterized, with the proportion of IO⁻ versus IO₃⁻ formation shown to depend on OH⁻ concentration [1]. The decomposition kinetics of hypoiodite ion (3IO⁻ → IO₃⁻ + 2I⁻) have been measured and reported, providing baseline data for researchers investigating iodine speciation in alkaline media [2]. For procurement purposes, researchers should obtain high-purity iodine and standardized sodium hydroxide solutions, with recognition that sodium hypoiodite is not available as a pre-formulated, stable commercial product and must be generated fresh for each experimental session [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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